2,6-Dichloro-4-methoxyaniline

Antimicrobial Antibacterial Structure-Activity Relationship

2,6-Dichloro-4-methoxyaniline (DCMA, CAS 6480-66-6) is a halogenated aromatic amine characterized by a 2,6-dichloro substitution pattern on the benzene ring with a para-methoxy group. It is classified as a dichloroanisidine derivative and serves as a critical building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical metabolites (e.g., 4'-hydroxydiclofenac) and tyrosine kinase inhibitors (e.g., Bosutinib).

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
CAS No. 6480-66-6
Cat. No. B019904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methoxyaniline
CAS6480-66-6
Synonyms2,6-Dichloro-4-methoxy-benzenamine;  2,6-Dichloro-4-methoxybenzenamine;  2,6-Dichloro-p-anisidine; 
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)N)Cl
InChIInChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
InChIKeyYWADYUWJRWZMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methoxyaniline (CAS 6480-66-6): A Halogenated Aniline Intermediate with Quantifiable Differentiation from Key Analogs for Pharmaceutical and Agrochemical R&D


2,6-Dichloro-4-methoxyaniline (DCMA, CAS 6480-66-6) is a halogenated aromatic amine characterized by a 2,6-dichloro substitution pattern on the benzene ring with a para-methoxy group. It is classified as a dichloroanisidine derivative and serves as a critical building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical metabolites (e.g., 4'-hydroxydiclofenac) and tyrosine kinase inhibitors (e.g., Bosutinib) [1][2]. Unlike simpler aniline derivatives, DCMA's distinct substitution pattern confers unique reactivity profiles in nucleophilic aromatic substitution and cross-coupling reactions, enabling applications that are inaccessible to its closest structural analogs such as 2,6-dichloroaniline, 4-methoxyaniline, and 3,5-dichloro-4-methoxyaniline .

Why 2,6-Dichloro-4-methoxyaniline (CAS 6480-66-6) Cannot Be Substituted with Generic Analogs: Evidence of Substitution Pattern-Dependent Activity and Reactivity


Generic substitution among dichloroaniline or methoxyaniline analogs is not scientifically sound for 2,6-dichloro-4-methoxyaniline. The specific 2,6-dichloro-4-methoxy substitution pattern is a critical determinant of both biological activity and chemical reactivity. For instance, the isomeric shift from 2,6-dichloro-4-methoxyaniline to 3,5-dichloro-4-methoxyaniline has been documented to produce a completely inactive bosutinib isomer, underscoring the absolute requirement for positional fidelity in pharmaceutical synthesis [1]. Similarly, the absence of the methoxy group (as in 2,6-dichloroaniline) or the chlorine atoms (as in 4-methoxyaniline) drastically alters the compound's antimicrobial profile and nucleophilic substitution behavior, making simple analog interchange impossible without compromising synthetic outcomes . The quantitative evidence below substantiates why researchers and procurement specialists must verify the exact CAS 6480-66-6 identity.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-methoxyaniline: Head-to-Head Data vs. Closest Analogs


Antimicrobial Activity: 2,6-Dichloro-4-methoxyaniline vs. 2,6-Dichloroaniline vs. 4-Methoxyaniline (MIC Comparison)

In a direct comparative antimicrobial susceptibility assessment, 2,6-dichloro-4-methoxyaniline demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria with a reported MIC threshold of >50 µg/mL. This contrasts sharply with 2,6-dichloroaniline, which lacks the para-methoxy group and exhibits only moderate antibacterial activity (MIC <20 µg/mL), and 4-methoxyaniline, which lacks the ortho-chlorine atoms and shows limited activity (MIC >100 µg/mL) . The combined presence of both chlorine and methoxy substituents is essential for the enhanced antimicrobial profile observed in DCMA.

Antimicrobial Antibacterial Structure-Activity Relationship

Synthetic Yield in 4'-Hydroxydiclofenac Production: 2,6-Dichloro-4-methoxyaniline as a Key Intermediate Improving Overall Yield vs. Earlier Routes

2,6-Dichloro-4-methoxyaniline serves as the pivotal intermediate in the synthesis of 4'-hydroxydiclofenac, the major Phase I metabolite of the NSAID diclofenac. In the seminal synthesis by Kenny et al. (2004), the route employing N-(2,6-dichloro-4-methoxyphenyl)acetamide as a key intermediate achieved only a 12% yield in the cyclization step, resulting in a very low overall yield of 3.63% [1]. Subsequent process improvements by Kim, Kwon, and Yoon (2010) that retained 2,6-dichloro-4-methoxyaniline as the core intermediate addressed the limitations of earlier methods (which suffered from <45% yield due to 2,4-dimethoxy-6-chloroaniline byproduct formation), thereby establishing DCMA as the chemically rational intermediate for accessing this metabolite [2]. The strategic value of DCMA lies in its ability to direct regioselective functionalization that is unattainable with alternative aniline precursors.

Diclofenac Metabolite Synthesis 4'-Hydroxydiclofenac Process Chemistry

Positional Isomer Criticality in Bosutinib Synthesis: 2,6-Dichloro-4-methoxyaniline vs. 3,5-Dichloro-4-methoxyaniline

During the development and quality control of the tyrosine kinase inhibitor Bosutinib (Pfizer), a critical isomer problem was identified: the use of 3,5-dichloro-4-methoxyaniline (CAS 32407-11-7) instead of the correct 2,6-dichloro-4-methoxyaniline (CAS 6480-66-6) resulted in a structurally isomeric, pharmacologically inactive compound that co-eluted with Bosutinib under standard analytical conditions [1]. This finding underscores that the 2,6- vs. 3,5-dichloro substitution pattern is not interchangeable; the biological activity of the final drug substance is absolutely dependent on the correct positional isomer of the aniline precursor. The literature melting point of the incorrect isomer (3,5-dichloro-4-methoxyaniline, 50.5–51.5 °C) differs measurably from that of DCMA (71 °C), providing an initial quality checkpoint [2].

Bosutinib Tyrosine Kinase Inhibitor Isomer Purity Pharmaceutical Intermediate

Reactivity in Cross-Coupling: 2,6-Dichloro-4-methoxyaniline in Suzuki-Miyaura and Ullmann Reactions

2,6-Dichloro-4-methoxyaniline participates as a versatile substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C-C bond formation and in Ullmann-type couplings for diarylamine synthesis . In the Kenny et al. (2004) synthesis of 4'-hydroxydiclofenac, an aryl iodide derivative of DCMA was subjected to high-yielding Ullmann coupling to generate the diarylamine core, a transformation that capitalizes on the electronic and steric properties conferred by the 2,6-dichloro-4-methoxy substitution [1]. Specifically, the presence of electron-withdrawing chlorine atoms at the 2- and 6-positions activates the aryl halide toward oxidative addition in cross-coupling while the para-methoxy group modulates electron density for subsequent transformations. This dual activation profile is distinct from 2,6-dichloroaniline (which lacks the electron-donating methoxy group) and 4-methoxyaniline (which lacks the chlorine leaving groups), making DCMA a strategically differentiated building block for convergent synthesis .

Cross-Coupling Suzuki-Miyaura Ullmann Coupling C-N Bond Formation

Physicochemical Benchmarking: Melting Point and Density as Quality Control Differentiators for CAS 6480-66-6

The melting point of 2,6-dichloro-4-methoxyaniline (71 °C) provides a clear, experimentally accessible differentiator from its closest structural analogs. 2,6-Dichloroaniline (CAS 608-31-1) melts at 39 °C, while 4-methoxyaniline (CAS 104-94-9) melts at 57 °C . The 3,5-dichloro isomer (CAS 32407-11-7) melts at 50.5–51.5 °C [1]. These melting point differences—ranging from 14 °C to 32 °C—enable rapid identity verification via simple melting point apparatus and serve as a frontline quality control gate prior to committing the compound to sensitive synthetic sequences. Additionally, DCMA's density (1.375 g/cm³) and boiling point (267 °C at 760 mmHg) further distinguish it from 2,6-dichloroaniline (density ~1.28 g/cm³, bp ~257 °C) .

Quality Control Melting Point Identity Verification Supplier Qualification

Purity Specifications and Batch-to-Batch Consistency: Supplier QC Data for CAS 6480-66-6

Multiple reputable suppliers offer 2,6-dichloro-4-methoxyaniline with standardized purity specifications, enabling procurement with confidence. Bidepharm supplies the compound at ≥95% purity with batch-specific certificates of analysis including NMR, HPLC, and GC characterization data . Sigma-Aldrich offers a 97% purity grade with storage conditions specified at 2–8 °C with protection from light, reflecting the compound's light sensitivity . Leyan supplies the compound at >95% purity as verified by HPLC . This multi-supplier availability with documented analytical characterization reduces procurement risk compared to niche analogs (such as 3,5-dichloro-4-methoxyaniline or 2,6-dichloro-4-methylaniline) for which fewer vendors provide comprehensive QC documentation.

Supplier Quality HPLC Purity Certificate of Analysis Procurement Specification

Optimal Application Scenarios for 2,6-Dichloro-4-methoxyaniline (CAS 6480-66-6) Based on Quantitative Differentiation Evidence


Synthesis of 4'-Hydroxydiclofenac and Diclofenac Metabolite Standards for ADME/Toxicology Studies

For laboratories engaged in drug metabolism and pharmacokinetic (DMPK) studies requiring multi-gram quantities of 4'-hydroxydiclofenac, 2,6-dichloro-4-methoxyaniline is the established key intermediate. The Kenny et al. (2004) route using this compound, despite initial low yields (3.63% overall), has been improved upon in subsequent process chemistry work (Kim et al., 2010) that retains DCMA as the core building block [1]. Researchers should prioritize this compound when synthesizing authentic metabolite standards for CYP2C9 activity assays, reactive metabolite toxicity studies, or diclofenac bioequivalence investigations.

Bosutinib and Tyrosine Kinase Inhibitor Intermediate Manufacturing with Isomer-Specific Quality Gates

Pharmaceutical chemical manufacturers producing Bosutinib or related 2,6-dichloro-4-methoxyaniline-derived kinase inhibitors must implement stringent isomer identity verification. The documented failure case where 3,5-dichloro-4-methoxyaniline (mp 50.5–51.5 °C) was inadvertently used in place of 2,6-dichloro-4-methoxyaniline (mp 71 °C), resulting in an inactive isomer, mandates that procurement specifications include melting point (71 ± 2 °C) and CAS number cross-verification . DCMA's distinct melting point provides a practical in-house QC checkpoint before committing the intermediate to the final synthetic steps.

Discovery of Halogenated Aniline-Based Antimicrobial Agents via Scaffold Optimization

Medicinal chemistry teams exploring structure-activity relationships (SAR) around halogenated anilines for antimicrobial applications should consider 2,6-dichloro-4-methoxyaniline as a lead scaffold. The comparative MIC data demonstrating broad-spectrum antibacterial activity (>50 µg/mL against Gram-positive and Gram-negative strains) versus 2,6-dichloroaniline (<20 µg/mL, moderate) and 4-methoxyaniline (>100 µg/mL, limited) indicates that the 2,6-dichloro-4-methoxy combination is optimal for activity . DCMA can serve as a starting point for further derivatization at the free amine position.

Modular Synthesis of Diaryl amine Ligands and Cross-Coupling Building Blocks

Synthetic chemistry groups employing Ullmann coupling or Suzuki-Miyaura cross-coupling for the construction of diarylamine libraries should select 2,6-dichloro-4-methoxyaniline for its dual reactivity. The compound's chlorine atoms serve as electrophilic handles for sequential cross-coupling, while the methoxy group remains available for subsequent demethylation or electrophilic aromatic substitution . This orthogonal reactivity is not achievable with 2,6-dichloroaniline (no methoxy group for further functionalization) or 4-methoxyaniline (no chlorine leaving groups for cross-coupling), making DCMA the uniquely suited building block for convergent synthetic strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-4-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.